4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine
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Overview
Description
4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C12H12ClN3O. It is known for its unique structure, which includes a pyrimidine ring substituted with a chlorophenoxyethyl group.
Scientific Research Applications
4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
While the specific mechanism of action for “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is not detailed in the available literature, pyrimidine derivatives are known to exhibit a range of pharmacological effects. For example, they have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine typically involves the reaction of 4-chlorophenol with ethyl bromide to form 4-chlorophenoxyethyl bromide. This intermediate is then reacted with 2-aminopyrimidine under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as pyridine at elevated temperatures (around 115°C) for an extended period (approximately 15 hours) .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as reverse-phase preparative liquid chromatography is common to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation may produce a corresponding ketone or aldehyde.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4-Bromophenoxy)ethyl]pyrimidin-2-amine
- 4-[1-(4-Methoxyphenoxy)ethyl]pyrimidin-2-amine
- 4-[1-(4-Fluorophenoxy)ethyl]pyrimidin-2-amine
Uniqueness
4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, methoxy, fluorine), the chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8(11-6-7-15-12(14)16-11)17-10-4-2-9(13)3-5-10/h2-8H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLAWBYIEFHDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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